molecular formula C10H14ClNO2 B15127911 2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride

2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride

Cat. No.: B15127911
M. Wt: 215.67 g/mol
InChI Key: PBTXZHSDANFZHP-UHFFFAOYSA-N
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Description

2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a hydrochloride salt form of 2-[4-(1-Aminoethyl)phenyl]acetic acid, which is characterized by the presence of an aminoethyl group attached to a phenylacetic acid backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(1-Aminoethyl)benzene.

    Acylation: The amino group of 4-(1-Aminoethyl)benzene is protected, and the compound is then acylated with chloroacetic acid to form 2-[4-(1-Aminoethyl)phenyl]acetic acid.

    Hydrochloride Formation: The final step involves the conversion of 2-[4-(1-Aminoethyl)phenyl]acetic acid to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Oxidation of the aminoethyl group results in the formation of nitro compounds.

    Reduction: Reduction leads to the formation of primary or secondary amines.

    Substitution: Substitution reactions yield various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems.

    Pathways Involved: It influences metabolic pathways by acting as a substrate or inhibitor in enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)phenylacetic acid: Similar structure but different functional groups.

    2-(4-Aminophenyl)acetic acid: Lacks the aminoethyl group.

    Phenylacetic acid derivatives: Various derivatives with different substituents on the phenyl ring.

Uniqueness

2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride is unique due to its specific aminoethyl substitution, which imparts distinct chemical and biological properties compared to other phenylacetic acid derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

2-[4-(1-aminoethyl)phenyl]acetic acid;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-7(11)9-4-2-8(3-5-9)6-10(12)13;/h2-5,7H,6,11H2,1H3,(H,12,13);1H

InChI Key

PBTXZHSDANFZHP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)CC(=O)O)N.Cl

Origin of Product

United States

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